5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide
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Overview
Description
5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Fusion of aromatic amines with ethyl cyanoacetate at 150°C is also a widely used method .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and 3-(2-bromoacetyl)-2H-chromen-2-one . Reaction conditions may vary depending on the desired product, but typically involve heating and the use of solvents such as DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions include various heterocyclic derivatives, such as thiophene derivatives, which are known for their biological activities .
Scientific Research Applications
5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic addition and substitution reactions, which can lead to the formation of biologically active intermediates. These intermediates can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyano and amide functional groups and are used in similar synthetic applications.
Thiophene Derivatives: Compounds with a thiophene ring structure, such as 2-acetylthiophene and 3-methylthiophene, exhibit similar chemical reactivity and biological activities.
Uniqueness
5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its chloroacetyl group provides additional reactivity, making it a versatile compound for synthetic and research applications .
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-4-5(3-11)9(13-6(14)2-10)16-7(4)8(12)15/h2H2,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZHZEMEHBOHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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